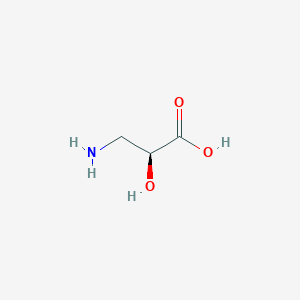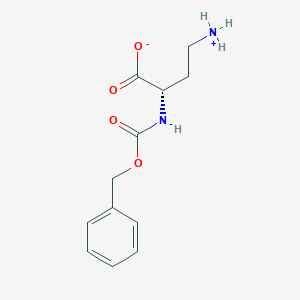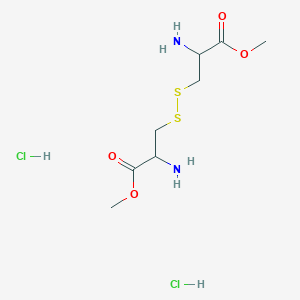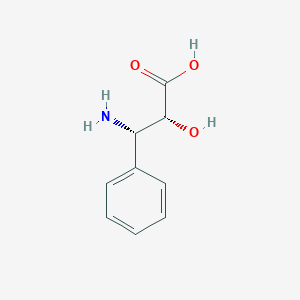
(2R,3S)-3-Phenylisoserine
概要
説明
(2R,3S)-3-Phenylisoserine is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. It is characterized by the presence of a phenyl group attached to the third carbon of the serine backbone, with specific stereochemistry at the second and third carbon atoms. This compound is known for its role as a key intermediate in the synthesis of various biologically active molecules, including taxoids, which are used in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-Phenylisoserine can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of (2S,3R)-β-phenylglycidic acid esters, followed by O-acylcarbamoylation, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening . Another method involves enzymatic catalysis, which offers mild reaction conditions and high selectivity .
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their efficiency and selectivity. These methods typically involve maintaining reaction temperatures between 28-35°C and using specific enzymes to promote the desired stereochemistry .
化学反応の分析
Types of Reactions: (2R,3S)-3-Phenylisoserine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, ethers, or amides.
科学的研究の応用
(2R,3S)-3-Phenylisoserine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of natural products.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R,3S)-3-Phenylisoserine involves its role as a chiral intermediate in various biochemical pathways. Its specific stereochemistry allows it to interact with enzymes and receptors in a highly selective manner, facilitating the synthesis of biologically active compounds. The molecular targets and pathways involved include the inhibition of microtubule depolymerization in cancer cells, leading to cell cycle arrest and apoptosis.
類似化合物との比較
(2S,3R)-3-Phenylisoserine: The enantiomer of (2R,3S)-3-Phenylisoserine, with opposite stereochemistry.
Phenylserine: A related compound with a phenyl group attached to the serine backbone but lacking specific stereochemistry.
Phenylglycine: Another amino acid derivative with a phenyl group, but differing in the position of the phenyl group and stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
特性
IUPAC Name |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARFIRJROUVLM-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


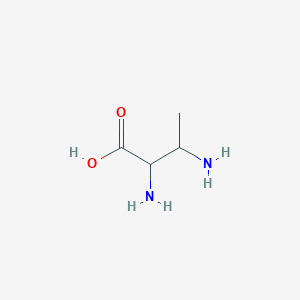
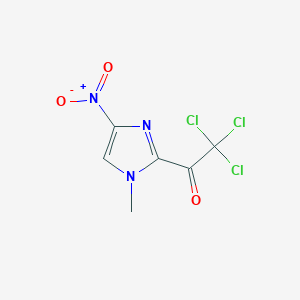
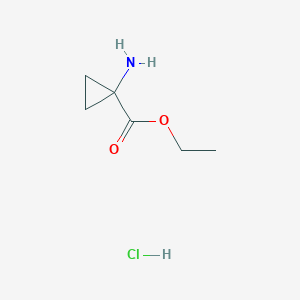
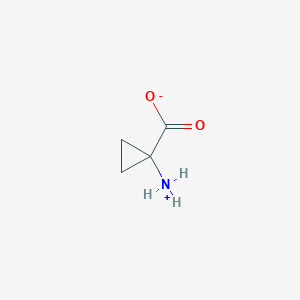
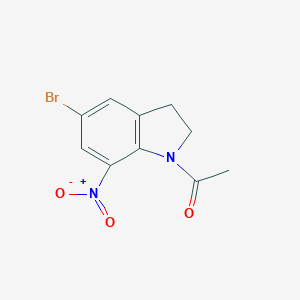
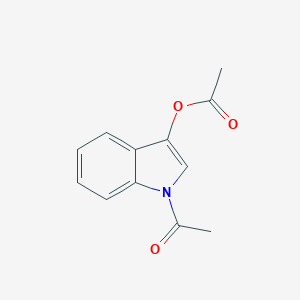
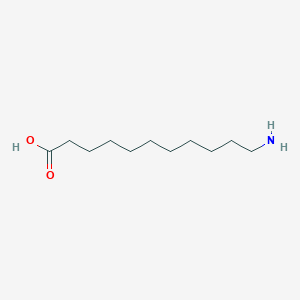
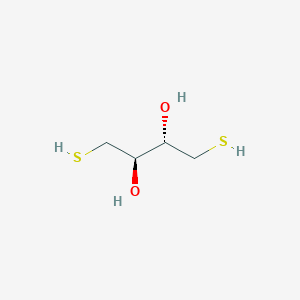
![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)

